molecular formula C17H24LiN3O5 B2620563 lithium(1+) ion 2-{5-[(tert-butoxy)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-1-yl}acetate CAS No. 2243504-21-2

lithium(1+) ion 2-{5-[(tert-butoxy)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-1-yl}acetate

Cat. No.: B2620563
CAS No.: 2243504-21-2
M. Wt: 357.34
InChI Key: PTYQKTHFDUWWNB-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-{5-[(tert-butoxy)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-1-yl}acetate is a lithium salt characterized by a structurally complex anion. The anion features a spirocyclic framework combining imidazo[4,5-c]pyridine and oxane rings, a tert-butoxycarbonyl (Boc) protecting group, and an acetate moiety. The Boc group likely enhances stability during synthesis or modulates solubility, while the spirocyclic system may improve bioavailability or receptor binding specificity.

Properties

IUPAC Name

lithium;2-[5-[(2-methylpropan-2-yl)oxycarbonyl]spiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5.Li/c1-16(2,3)25-15(23)20-7-4-12-14(17(20)5-8-24-9-6-17)18-11-19(12)10-13(21)22;/h11H,4-10H2,1-3H3,(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYQKTHFDUWWNB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CCC2=C(C13CCOCC3)N=CN2CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24LiN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-{5-[(tert-butoxy)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane]-1-yl}acetate typically involves multiple steps. The starting materials include tert-butyl carbamate, imidazopyridine, and oxane derivatives. The synthesis process involves:

    Formation of the Imidazopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazopyridine core.

    Spirocyclization: The imidazopyridine core is then subjected to spirocyclization with an oxane derivative to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-{5-[(tert-butoxy)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane]-1-yl}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

    Oxidation and Reduction: The imidazopyridine core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the tert-butoxycarbonyl group yields the corresponding amine, while oxidation of the imidazopyridine core can produce various oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Lithium compounds are well-known for their therapeutic effects in treating mood disorders. The unique structural features of this specific compound may enhance its efficacy in:

  • Neuroprotective Agents : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems and have potential neuroprotective effects against neurodegenerative diseases.
  • Antibacterial and Antifungal Activity : The imidazopyridine moiety has been associated with antimicrobial properties. Research indicates that derivatives can exhibit significant activity against various bacterial strains.

Materials Science

The compound's unique structural properties make it suitable for applications in materials science:

  • Polymer Chemistry : Its ability to form coordination complexes can be harnessed in developing new polymeric materials with enhanced mechanical properties.
  • Catalysis : Lithium-based compounds are often employed as catalysts in organic synthesis due to their ability to stabilize reactive intermediates.

Case Studies and Research Findings

Several studies have explored the applications of similar lithium compounds:

  • A study published in the Turkish Journal of Chemistry highlighted the synthesis of novel chiral heterocyclic compounds that demonstrated significant antibacterial activity against Gram-positive bacteria .
  • Research has shown that lithium compounds can modulate biological pathways by interacting with specific enzymes or receptors, suggesting potential for drug development .

Comparative Analysis Table

Property/FeatureLithium(1+) Ion CompoundOther Lithium Compounds
Structural ComplexityHigh (spiro-imidazopyridine)Moderate to High
Neuroprotective PotentialYes (promising studies)Yes
Antimicrobial ActivitySignificant against specific strainsVaries by compound
Synthesis ComplexityMulti-step synthesis requiredVaries

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-{5-[(tert-butoxy)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane]-1-yl}acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of various enzymes and receptors, while the spirocyclic structure can interact with biological macromolecules, altering their function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Lithium Ion Interactions and Thermodynamic Properties

The lithium cation (Li⁺) in this compound exhibits thermodynamic behaviors consistent with other lithium salts. Evidence from gas-phase studies highlights Li⁺’s strong affinity for polar solvents and ligands, such as water and ammonia. For example:

  • Hydration reactions : Li⁺ forms stable hydrates (e.g., Li⁺•nH₂O, n = 2–5), with enthalpy changes (ΔrH°) ranging from -12.4 to -13.0 kcal/mol per additional water molecule .
  • Entropy trends : Negative entropy changes (ΔrS° ≈ -20 to -30 cal/(mol·K) ) indicate increased order upon ligand binding, a property critical for solubility and crystallization in aqueous environments .

Table 1. Thermodynamic Data for Li⁺ Reactions (Gas Phase)

Reaction ΔrH° (kcal/mol) ΔrS° (cal/(mol·K)) ΔrG° (kcal/mol)
Li⁺ + 3H₂O → Li⁺•3H₂O -38.3 -28.9 -29.5
Li⁺•4H₂O + H₂O → Li⁺•5H₂O -13.0 -23.0 -5.8
Li⁺ + NH₃ → Li⁺•NH₃ -38.5 -22.7 -31.7

However, the bulky spirocyclic anion may reduce aqueous solubility relative to smaller anions (e.g., Cl⁻ or CO₃²⁻) due to steric hindrance .

Structural and Functional Analogues

Lithium Salts with Organic Anions

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): Used in electrolytes due to high ionic conductivity. Unlike the target compound, LiTFSI lacks a spirocyclic system, resulting in lower molecular weight and higher solubility in non-aqueous solvents.
  • Lithium hexafluorophosphate (LiPF₆) : Common in batteries but thermally unstable. The target compound’s Boc group and aromatic rings likely improve thermal stability.

Pharmaceutical Lithium Compounds

  • Lithium carbonate : A benchmark psychiatric drug with simple carbonate anion. The target compound’s complex anion may offer improved blood-brain barrier penetration or reduced nephrotoxicity, though this requires empirical validation.
  • Lithium citrate : Higher aqueous solubility than lithium carbonate but lacks structural complexity. The spirocyclic system in the target compound could enable selective receptor modulation.

Biological Activity

Lithium(1+) ion 2-{5-[(tert-butoxy)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-1-yl}acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy in various applications.

Chemical Structure and Properties

The compound features a lithium ion coordinated with a unique ligand structure that includes a spiro-imidazopyridine moiety. Its molecular formula and structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈LiN₂O₄
  • IUPAC Name : this compound

Biological Activity Overview

Lithium compounds are well-known for their mood-stabilizing properties and have been extensively studied for their neuroprotective effects. The specific compound has been investigated for various biological activities including:

  • Neuroprotective Effects : Lithium ions have been shown to promote neurogenesis and protect against neurodegenerative diseases.
  • Antidepressant Activity : The compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems.
  • Antioxidant Properties : Lithium compounds can enhance cellular antioxidant defenses.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is known to inhibit GSK-3, which plays a crucial role in various signaling pathways related to cell survival and differentiation.
  • Modulation of Inositol Levels : Lithium alters inositol phosphate metabolism which is essential for neurotransmitter signaling.
  • Neurotrophic Factor Regulation : The compound may enhance the expression of brain-derived neurotrophic factor (BDNF), promoting neuronal health and function.

Research Findings

Recent studies have focused on the pharmacological effects of lithium compounds similar to the one discussed. Here are some notable findings:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionEnhanced survival of neurons in vitro
AntidepressantReduced depressive-like behaviors in models
AntioxidantIncreased antioxidant enzyme activity

Case Studies

  • Neuroprotective Study : A study involving animal models demonstrated that lithium treatment improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. This was attributed to enhanced BDNF signaling and reduced oxidative stress.
  • Mood Stabilization : Clinical trials have shown that lithium salts significantly reduce manic episodes in bipolar disorder patients. The specific compound's role as a potential alternative or adjunct therapy remains under investigation.
  • Antioxidative Mechanism : Research indicated that lithium compounds could mitigate oxidative damage in cells exposed to neurotoxins, suggesting therapeutic potential for conditions like Parkinson's disease.

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